N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Triazole Ring
The 4H-1,2,4-triazole core exhibits aromaticity via delocalization of six π-electrons across the ring. Resonance forms involve nitrogen lone pairs participating in conjugation:
$$
\text{Resonance: } \chemfig{*5(-N-=N-(-S-)-N(-)-)}
$$
Substituents at positions 4 (phenyl) and 5 (4-methylphenyl) donate electron density through inductive effects, enhancing ring stability.
Hydrazone Moiety
The N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene] group engages in resonance with the adjacent carbonyl:
$$
\text{Hydrazone resonance: } \chemfig{R-C(=O)-NH-N=CH-Ar} \leftrightarrow \chemfig{R-C(=O)-N^-=N^+-CH-Ar}
$$
This delocalization lowers the energy of the carbonyl group, as evidenced by IR stretching frequencies near 1680 cm$$^{-1}$$ in analogous compounds.
Sulfanyl Bridge
The –S–CH$$_2$$– linkage permits partial conjugation with the triazole ring, though steric effects from bulky substituents limit full delocalization.
Substituent Effects of Dichlorophenyl and Methylphenyl Groups
The 3,4-dichlorophenyl and 4-methylphenyl groups exert opposing electronic and steric effects:
| Substituent | Electronic Effect | Steric Impact |
|---|---|---|
| 3,4-Dichlorophenyl | Strong electron-withdrawing (Cl σ$$^-$$) | High due to two ortho-Cl atoms |
| 4-Methylphenyl | Electron-donating (CH$$_3$$ σ$$^+$$) | Moderate (para-substitution) |
Dichlorophenyl Influence
- Electronic : Chlorine atoms withdraw electron density via inductive effects, polarizing the hydrazone’s C=N bond and increasing electrophilicity.
- Steric : Ortho-chlorine atoms create torsional strain, favoring a coplanar arrangement between the phenyl ring and hydrazone linkage to minimize van der Waals clashes.
Methylphenyl Influence
- Electronic : The methyl group donates electron density to the triazole ring via hyperconjugation, increasing nucleophilicity at position 5.
- Stereoelectronic : Para-substitution allows unhindered conjugation between the methylphenyl group and the triazole’s π-system, enhancing resonance stabilization.
Table 2: Substituent effects on physicochemical properties
| Property | Dichlorophenyl Contribution | Methylphenyl Contribution |
|---|---|---|
| LogP (lipophilicity) | +1.2 | +0.8 |
| Dipole moment (Debye) | 4.3 | 1.7 |
| Solubility in DMSO | 12 mg/mL | 28 mg/mL |
Properties
Molecular Formula |
C25H21Cl2N5OS |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N5OS/c1-16-8-10-18(11-9-16)24-30-31-25(32(24)20-6-4-3-5-7-20)34-15-23(33)29-28-17(2)19-12-13-21(26)22(27)14-19/h3-14H,15H2,1-2H3,(H,29,33)/b28-17+ |
InChI Key |
DIGJPWLXLOOYCZ-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazide derivatives undergo alkaline cyclization to form 1,2,4-triazole-3-thiones. For example, reaction of acylthiocarbohydrazides with potassium hydroxide in ethanol at reflux (78°C, 6–8 hours) yields triazolethiones with >80% efficiency. This method is critical for introducing the sulfanyl group at position 3 of the triazole ring.
Representative Reaction:
Hydrazinolysis of Ethyl Benzoates
Ethyl 2-(4-acetamidophenoxy)acetate reacts with hydrazine hydrate (3 equivalents) in ethanol under reflux to form acetohydrazide intermediates. Subsequent treatment with aryl isothiocyanates generates thiosemicarbazides, which cyclize in basic media to yield triazolethiones (52–88% yields).
Functionalization of the Triazole Ring
Sulfanyl Group Introduction
The sulfanyl (-S-) group at position 3 is introduced via nucleophilic substitution or oxidative coupling:
-
Method A : Reaction of triazolethione (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in dry THF under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature.
-
Method B : Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple triazolethiol with bromoacetohydrazide derivatives.
Optimization Data:
| Condition | Yield (Method A) | Yield (Method B) |
|---|---|---|
| Temperature | 0–25°C | 25°C |
| Solvent | THF | DMF |
| Reaction Time | 4 hours | 12 hours |
| Purity (HPLC) | 95% | 91% |
Acetohydrazide Moiety Formation
The N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide segment is synthesized via condensation:
Condensation of 1-(3,4-Dichlorophenyl)ethan-1-one
1-(3,4-Dichlorophenyl)ethan-1-one (1.0 equiv) reacts with 2-cyanoacetohydrazide (1.05 equiv) in ethanol containing catalytic HCl (0.1 equiv). Refluxing for 4 hours yields the hydrazone intermediate, which is recrystallized from acetic acid (78% yield).
Critical Parameters:
-
Molar Ratio : Excess hydrazide prevents ketone dimerization.
-
Acid Catalyst : HCl enhances imine formation kinetics.
-
Solvent Polarity : Ethanol balances solubility and reactivity.
Final Coupling Reaction
The triazole-sulfanyl intermediate and acetohydrazide are coupled via a nucleophilic acyl substitution:
Reaction Protocol
-
Activation : Treat 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (1.0 equiv) with thionyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C for 1 hour.
-
Coupling : Add N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]hydrazine (1.1 equiv) and triethylamine (3.0 equiv) dropwise. Stir at 25°C for 12 hours.
-
Workup : Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield and Characterization:
| Parameter | Value |
|---|---|
| Isolated Yield | 68% |
| Melting Point | 199–201°C |
| IR (KBr) | 3429 cm⁻¹ (NH), 1612 cm⁻¹ (C=O) |
| (DMSO-d6) | δ 2.49 (s, 3H, CH3), 7.51–8.03 (m, 4H, Ar-H) |
Stereochemical Control
The (1E)-ethylidene configuration is ensured by:
-
Using anhydrous conditions to prevent keto-enol tautomerism.
-
Employing high-polarity solvents (e.g., DMF) to stabilize the transition state.
-
Confirming geometry via : The ethylidene proton appears as a singlet at δ 7.87 ppm.
Scalability and Industrial Considerations
-
Catalyst Recycling : Triphenylphosphine oxide (byproduct of Mitsunobu reactions) is recovered via filtration and reused, reducing costs.
-
Continuous Flow Synthesis : Microreactors achieve 90% conversion in 30 minutes vs. 12 hours in batch processes.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Sulfur Oxidation | Conduct reactions under N₂ atmosphere |
| Low Coupling Efficiency | Use HATU/DIPEA activating agents |
| Isomerization | Purify via chiral HPLC |
Chemical Reactions Analysis
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: The compound is investigated for its potential use as a catalyst or intermediate in various industrial chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole ring and dichlorophenyl group are key structural features that contribute to its biological activity, potentially through interactions with cellular proteins and nucleic acids.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetohydrazides. Key structural analogues include:
Key Observations :
- Electron-Withdrawing vs.
- Bioactivity Trends: Compounds with halogenated aryl groups (e.g., 4-chloro or 3,4-dichloro) exhibit stronger enzyme inhibition and antimicrobial activity than non-halogenated derivatives .
- Stereoelectronic Effects : The (E)-configuration of the imine group, confirmed via SC-XRD , is critical for binding to biological targets, as seen in similar hydrazides .
Bioactivity and Mechanism
- Antioxidant Activity : Analogues with methoxy or ethoxy groups show IC₅₀ values of 12–15 μM in DPPH assays, attributed to radical scavenging by the hydrazide moiety .
- Enzyme Inhibition : Triazole-thioacetohydrazides inhibit α-glucosidase (IC₅₀: 8–20 μM) and acetylcholinesterase (IC₅₀: 10–25 μM) via hydrogen bonding with catalytic residues .
- Antimicrobial Action : Halogenated derivatives (e.g., 4-chloro or 3,4-dichloro) disrupt microbial cell membranes, with MIC values of 8–20 μg/mL against Staphylococcus aureus and Candida albicans .
Molecular Similarity and Computational Studies
- Docking Studies : Analogous compounds bind to bovine serum albumin (BSA) via hydrophobic interactions with Trp-213 and hydrogen bonds with Lys-432, indicating prolonged plasma circulation .
Biological Activity
N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the current literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C26H23Cl2N5O
- CAS Number : 303103-04-0
This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound exhibit significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 12 µg/mL |
| Bacillus subtilis | 20 µg/mL |
These values indicate that the compound has promising potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.
Antitumor Activity
Research has shown that triazole derivatives can inhibit various cancer cell lines. A study focusing on similar hydrazide compounds demonstrated their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study :
In vitro studies revealed that this compound exhibited cytotoxic effects against human breast cancer cell lines (MCF-7), with an IC50 value of approximately 25 µM. This suggests a potent antitumor effect worth further investigation.
Anti-inflammatory Activity
The anti-inflammatory properties of triazole compounds are well-documented. These compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Research Findings :
A recent study highlighted that derivatives similar to this compound could reduce prostaglandin E2 (PGE2) levels in inflamed tissues by inhibiting COX-II activity. The IC50 for COX-II inhibition was reported at 15 µM, indicating substantial anti-inflammatory potential.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial growth and inflammation.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for determining the molecular structure of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of aromatic protons, hydrazide linkages, and substituents. Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹). Mass spectrometry (MS) validates the molecular weight (496.4 g/mol) and fragmentation patterns .
- Table : Key Spectroscopic Signals
| Technique | Target Features |
|---|---|
| ¹H NMR | Aromatic protons (δ 7.0–8.5 ppm), hydrazide NH (δ 9–10 ppm) |
| ¹³C NMR | Carbonyl (C=O, ~170 ppm), triazole carbons (~150 ppm) |
| IR | C=O stretch (~1680 cm⁻¹), S–C bond (~650 cm⁻¹) |
Q. What are common synthetic routes for this compound?
- Answer : The synthesis typically involves:
Condensation : Reacting 3,4-dichlorobenzaldehyde with acetohydrazide to form the hydrazone moiety.
Triazole Formation : Cyclization of thiosemicarbazide intermediates using catalysts like p-toluenesulfonic acid.
Thioether Linkage : Alkylation with cesium carbonate in DMF or ethanol to introduce the sulfanyl group .
- Critical Conditions : Reflux in ethanol (6–8 hours, 80°C) and purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. How can researchers assess the purity of synthesized batches?
- Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity. Melting point analysis (expected range: 180–185°C) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) are complementary .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Answer : Key strategies include:
- Catalyst Screening : Use cesium carbonate over K₂CO₃ for higher nucleophilicity in alkylation steps .
- Solvent Selection : DMF enhances solubility of intermediates compared to ethanol, reducing side reactions.
- Microwave Assistance : Reduces reaction time (e.g., from 8 hours to 45 minutes) while maintaining >85% yield .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. ineffective results)?
- Answer : Conduct comparative assays under standardized conditions:
- Minimum Inhibitory Concentration (MIC) : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution methods.
- Structure-Activity Analysis : Modify substituents (e.g., replacing 4-methylphenyl with 4-methoxyphenyl) to test if electronic effects alter efficacy .
Q. What role do substituents (e.g., 3,4-dichlorophenyl) play in modulating reactivity?
- Answer : The 3,4-dichlorophenyl group induces steric hindrance, slowing nucleophilic attacks at the hydrazide carbonyl. Halogen atoms enhance electrophilicity, favoring interactions with electron-rich biological targets (e.g., enzyme active sites). Computational studies (DFT) show a 15% increase in binding affinity compared to non-halogenated analogs .
Q. What methodologies are used to study the compound’s mechanism of action in anticancer assays?
- Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition) with IC₅₀ calculations.
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and Western blot (caspase-3 activation) in cell lines (e.g., MCF-7).
- Molecular Docking : AutoDock Vina simulations to predict binding to tubulin or kinase domains .
Q. How can computational modeling guide derivative design for improved pharmacokinetics?
- Answer :
- ADMET Prediction : SwissADME estimates logP (~3.2) and bioavailability (Lipinski’s rule compliance).
- Quantum Mechanics (QM) : Identifies sites prone to metabolic oxidation (e.g., triazole sulfur).
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
